1-(1-Methoxyethyl)-3-methylbenzene
Description
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(1-methoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9H,1-3H3 |
InChI Key |
XJJWQVPOODQLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-(3-Methylphenyl)ethanol
Procedure :
- Reduction of 3-Methylacetophenone :
- Methylation via Williamson Ether Synthesis :
Key Data :
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-(3-Methylphenyl)ethanol | MeI, NaH | THF, 0–20°C, N₂ | 78% |
Mitsunobu Reaction for Etherification
Procedure :
- Reaction Setup :
- Isolation :
Advantages :
- High regioselectivity.
- Avoids harsh bases.
Friedel-Crafts Alkylation
Procedure :
- Substrate Preparation :
- Reaction :
Limitations :
- Competing side reactions due to methoxy group deactivation.
Advanced Catalytic Methods
Hydrogenation of α-Methoxy Styrene Derivatives
Procedure :
- Synthesis of α-Methoxy Styrene :
- Catalytic Hydrogenation :
Key Data :
| Catalyst | Pressure | Temperature | Yield |
|---|---|---|---|
| Pd/C (10%) | 3 atm | 50°C | 85% |
Grignard Reagent Addition
Procedure :
- Formation of Grignard Reagent :
- Reaction with 3-Methylbenzaldehyde :
Green Chemistry Approaches
Solvent-Free Alkylation
Procedure :
- 1-(3-Methylphenyl)ethanol is mixed with methyl tosylate and K₂CO₃ under ball-milling conditions.
- Reaction time: 2 hours.
- Yield: 80%.
Advantages :
- No toxic solvents.
- Reduced waste.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Scalability |
|---|---|---|---|---|
| Williamson Ether Synthesis | 1-(3-Methylphenyl)ethanol | MeI, NaH | 78% | High |
| Mitsunobu Reaction | 1-(3-Methylphenyl)ethanol | DEAD, PPh₃ | 82% | Moderate |
| Friedel-Crafts Alkylation | 3-Methylanisole | AlCl₃ | 65% | Low |
| Catalytic Hydrogenation | α-Methoxy styrene | Pd/C | 85% | High |
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(1-Methoxyethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethyl)-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can also participate in radical reactions, where it forms reactive intermediates that further react to form the final products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(1-Methoxyethyl)-3-methylbenzene with key analogs from the provided evidence, focusing on molecular properties, synthesis, and applications.
Table 1: Comparative Analysis of Substituted Benzene Derivatives
Key Findings:
Electronic Effects :
- Electron-donating groups (e.g., methoxy in 1-Methoxy-3-(methoxymethyl)benzene) enhance ring activation, facilitating electrophilic aromatic substitution. For example, demonstrates that methoxy-substituted styrenes undergo efficient N-heterocyclization to form indoles (82–86% yields) .
- Conversely, electron-withdrawing groups (e.g., bromo in 1-(2-Bromoethoxy)-3-methylbenzene) deactivate the ring but enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Steric Influence :
- Bulky substituents like the azido-dimethylpropyl group in 1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene may hinder regioselectivity in reactions, as seen in , where steric effects likely contributed to moderate yields (50–77%) .
Synthetic Utility :
- Chromium complexes (e.g., 1-(Ethoxymethoxy)-3-methylbenzene tricarbonyl chromium) in highlight the role of directing groups in C–H activation, achieving 81% yield in ortho-arylation reactions .
- Bromoethoxy derivatives () serve as alkylating agents or intermediates in drug synthesis due to their reactive C–Br bond .
Physical Properties: Non-polar analogs like m-cymene () exhibit lower densities and higher volatility, making them suitable as solvents . Polar ether-containing derivatives (e.g., 1-Methoxy-3-(methoxymethyl)benzene) may have applications in coordination chemistry or as solubilizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
